[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone
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Overview
Description
[4-(4-Fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a piperidine ring through a methanone linkage. The unique structural features of this compound make it a subject of study for its biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-(4-fluorobenzyl)piperazine: This intermediate can be synthesized by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Coupling with 1-(methylsulfonyl)-3-piperidyl chloride: The intermediate 4-(4-fluorobenzyl)piperazine is then reacted with 1-(methylsulfonyl)-3-piperidyl chloride in the presence of a suitable base to form the final product
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of [4-(4-fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound mimics the substrate of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperazine: Shares the fluorobenzyl and piperazine moieties but lacks the piperidine and methanone linkages.
1-(Methylsulfonyl)-3-piperidyl chloride: Contains the piperidine and methylsulfonyl groups but lacks the fluorobenzyl and piperazine moieties.
Uniqueness
The uniqueness of [4-(4-fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone lies in its combined structural features, which confer specific biological activities not observed in the individual components. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C18H26FN3O3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C18H26FN3O3S/c1-26(24,25)22-8-2-3-16(14-22)18(23)21-11-9-20(10-12-21)13-15-4-6-17(19)7-5-15/h4-7,16H,2-3,8-14H2,1H3 |
InChI Key |
CXXVUKXKPOFXDB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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